Ristocetin sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

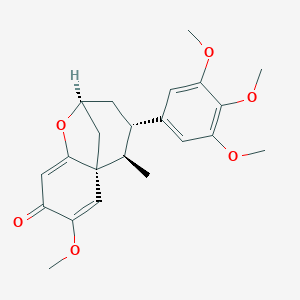

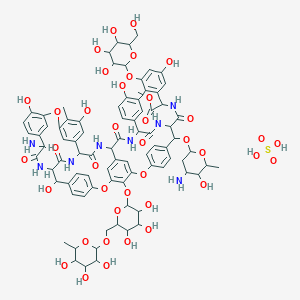

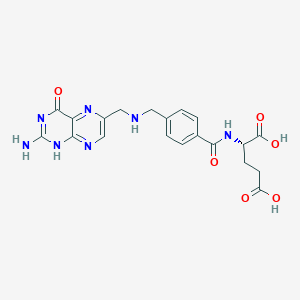

The molecular formula of Ristocetin A sulfate is C95H110N8O44·H2SO4 . Its molecular weight is 2166.00 . The structure of Ristocetin A is related to the glycopeptide antibiotics Teicoplanin and vancomycin .Physical And Chemical Properties Analysis

Ristocetin sulfate is a white solid . It is soluble in water, methanol, or DMSO . The empirical formula is C95H110N8O44·H2SO4 .科学的研究の応用

Platelet Aggregation Studies

Ristocetin sulfate: is widely used in the study of platelet function, particularly in the context of von Willebrand disease (vWD) . It facilitates the binding of von Willebrand factor (VWF) to platelet glycoprotein Ib (GPIb), triggering platelet aggregation. This process is crucial for understanding the pathophysiology of vWD and developing therapeutic strategies .

Antibacterial Research

As an antibiotic, Ristocetin sulfate exhibits potent antibacterial properties. It’s used in research to explore its efficacy against various bacterial strains and to understand its mechanism of action as a bactericidal agent .

Hematology and Coagulation

In hematology, Ristocetin sulfate is employed in diagnostic assays to assess the interaction between VWF and GPIb-IX-V complex on platelets. This is essential for diagnosing bleeding disorders and for the evaluation of platelet dysfunction .

Chemokine Interaction Studies

Recent studies have shown that Ristocetin sulfate , in combination with chemokines like CXCL12, can synergistically induce platelet aggregation. This has implications for understanding the regulation of platelet activation and the role of chemokines in thrombosis .

Biochemical Assays

Ristocetin sulfate: is used in biochemical assays as a chiral selector for the separation of enantiomers. This application is significant in the field of analytical chemistry, where the separation of chiral compounds is often required .

Signal Transduction Research

Research has indicated that Ristocetin sulfate can affect signal transduction pathways within cells, particularly those involved in platelet aggregation. Understanding these pathways can lead to new insights into cellular communication and the development of targeted therapies .

作用機序

Target of Action

Ristocetin sulfate primarily targets the Von Willebrand Factor (vWF), a large multimeric adhesive glycoprotein that plays a crucial role in thrombosis and hemostasis . It enhances the binding of vWF to a platelet receptor called glycoprotein Ib/IX .

Mode of Action

Ristocetin sulfate promotes platelet aggregation by enhancing the binding of vWF to the platelet receptor glycoprotein Ib/IX . This interaction is crucial for studying platelet function and the biochemical pathways involved in blood coagulation .

Biochemical Pathways

The primary biochemical pathway affected by Ristocetin sulfate is the blood coagulation pathway . By promoting the interaction of vWF with glycoprotein Ib/IX, it supports the formation of a platelet plug under flow conditions . This process is essential for primary hemostasis .

Pharmacokinetics

It is known that the compound is very stable in aqueous acidic solutions . Its activity does not significantly alter over a medium pH of 5.0 to 7.0, but there is a rapid loss of activity above a pH of 7.5 .

Result of Action

The primary result of Ristocetin sulfate’s action is the promotion of platelet aggregation . This is achieved through its interaction with vWF, leading to the formation of a platelet plug that is crucial for blood coagulation . It is worth noting that ristocetin sulfate is no longer used clinically because it caused thrombocytopenia and platelet agglutination .

Action Environment

The action of Ristocetin sulfate is influenced by the pH of its environment . As mentioned earlier, it is stable in aqueous acidic solutions and its activity does not significantly alter over a medium pH of 5.0 to 7.0 . There is a rapid loss of activity above a ph of 75 . This suggests that the efficacy and stability of Ristocetin sulfate are highly dependent on the pH of its environment .

Safety and Hazards

Ristocetin sulfate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

将来の方向性

Ristocetin sulfate is essential in the diagnosis of von Willebrand Disease . It is used in the Ristocetin Cofactor Activity Assay (von Willebrand factor activity) and the Ristocetin Induced Platelet Aggregation Assay (RIPA) to help diagnose von Willebrand Disease and other bleeding disorders . The future directions of Ristocetin sulfate could involve further improvements in its potency/activity and shelf life .

特性

IUPAC Name |

methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-64-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H92N8O35.H2O4S/c1-28-45(97)18-35-20-46(28)122-47-19-33(9-16-44(47)96)55(86)75(109)91-60-64(100)31-5-11-38(12-6-31)120-49-21-36-22-50(74(49)127-84-72(108)69(105)66(102)52(125-84)27-117-82-70(106)67(103)63(99)30(3)119-82)121-39-13-7-32(8-14-39)73(126-53-25-42(85)62(98)29(2)118-53)61-80(114)90-59(81(115)116-4)41-23-37(94)24-48(123-83-71(107)68(104)65(101)51(26-93)124-83)54(41)40-17-34(10-15-43(40)95)56(76(110)92-61)87-78(112)58(36)88-77(111)57(35)89-79(60)113;1-5(2,3)4/h5-24,29-30,42,51-53,55-73,82-84,93-108H,25-27,85-86H2,1-4H3,(H,87,112)(H,88,111)(H,89,113)(H,90,114)(H,91,109)(H,92,110);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEALAUFHBQTEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H94N8O39S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1871.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ristocetin sulfate | |

CAS RN |

11140-99-1 |

Source

|

| Record name | Ristomycin, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011140991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)